2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a chloro group, an ethylsulfonyl group, and a tetrahydroquinoline moiety, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This pathway is upregulated in tumor cells due to hypoxia, leading to an acidic extracellular environment and alkaline intracellular pH . By inhibiting CA IX, the compound disrupts this pH balance, which can inhibit tumor growth .
Result of Action
The compound has shown significant anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It has been observed to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action of the compound is influenced by the tumor microenvironment. Hypoxia, or low oxygen levels, in solid tumors leads to overexpression of CA IX . Therefore, the efficacy of the compound may be enhanced in hypoxic conditions.
Preparation Methods
The synthesis of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the tetrahydroquinoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Introduction of the ethylsulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine.
Sulfonamide formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide include other benzenesulfonamide derivatives, such as:
N-(4-sulfamoylphenyl)acetamide: This compound also contains a sulfonamide group and has been studied for its antimicrobial properties.
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This derivative has shown potential as an anticancer agent by inhibiting carbonic anhydrase.
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide: This compound has been investigated for its enzyme inhibitory properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-9-10-14(12-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZHTQRKSXRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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